(1-Bromoheptyl)benzene
Description
Contextualization of Functionalized Alkyl Halides in Contemporary Synthetic Strategies
Functionalized alkyl halides are considered one of the most significant classes of building blocks in modern chemical synthesis. iu.edu Their utility stems from their ability to participate in a wide range of reactions, enabling the construction of intricate molecular frameworks. A primary application is in the formation of carbon-carbon bonds, which is fundamental to the synthesis of natural products and pharmaceuticals. iu.edu
One key strategy involves the generation of alkyl radicals from alkyl halides through processes like halogen-atom-transfer (XAT). iu.edu These highly reactive intermediates can then be used to form new C-C bonds. In recent decades, photoredox catalysis has emerged as a powerful method for generating these radicals under mild conditions, representing a greener alternative to traditional methods that often require harsh reagents. iu.edu Furthermore, alkyl halides are extensively used in various cross-coupling reactions, where they are coupled with organometallic reagents to form new bonds, demonstrating their broad functional group tolerance. rsc.orgnih.gov The development of dual catalytic systems, such as Ni/photoredox catalysis, has further expanded the scope of reactions, allowing for the regioselective functionalization of even unactivated starting materials. researchgate.net
Significance of Aryl-Substituted Alkyl Halides in Constructing Complex Molecular Architectures
Aryl-substituted alkyl halides, a category that includes (1-Bromoheptyl)benzene, possess a unique combination of reactivity from both the alkyl halide portion and the aromatic ring. These compounds are distinct from simple alkyl or aryl halides and are instrumental in building complex molecular architectures. byjus.comwikipedia.org The presence of the aryl group influences the reactivity of the benzylic carbon-halogen bond, making it susceptible to nucleophilic substitution and elimination reactions. ontosight.ai
These compounds are particularly valuable as precursors for organometallic reagents. For instance, they can react with metals like magnesium to form Grignard reagents, which are powerful nucleophiles used to create new carbon-carbon bonds. wikipedia.org Aryl-substituted alkyl halides are also key substrates in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. rsc.orgnih.gov These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient and selective construction of complex molecules from readily available fragments. rsc.orgnih.gov For example, nickel-catalyzed reductive coupling reactions can unite aryl halides with other electrophiles to form intricate structures, a process suitable for the late-stage modification of complex molecules. acs.org The ability to form star-shaped and other complex topologies often relies on core building blocks derived from functionalized aryl halides. rsc.org
Research Trajectories and Unaddressed Challenges in Bromoalkane Reactivity
The reactivity of haloalkanes is directly related to the strength of the carbon-halogen (C-X) bond. savemyexams.com Bond energy decreases down the halogen group, meaning the C-Br bond is weaker than the C-Cl and C-F bonds, but stronger than the C-I bond. savemyexams.com Consequently, bromoalkanes are generally more reactive than their chloro- and fluoro- counterparts in nucleophilic substitution and elimination reactions, but less reactive than iodoalkanes. savemyexams.com This intermediate reactivity makes them useful and stable enough for a wide range of applications.
Current research trajectories in bromoalkane reactivity focus on developing more efficient and selective catalytic systems. Photoredox catalysis is a major area of investigation, aiming to achieve transformations under milder, more environmentally friendly conditions. iu.edu A significant challenge lies in controlling the regioselectivity of reactions, especially in molecules with multiple potential reaction sites. nih.gov For instance, in the hydroalkylation of olefins using alkyl halides, achieving selective addition to a specific position on the double bond is a key objective. nih.gov Another challenge is the development of catalysts based on earth-abundant and non-toxic metals, such as iron, to replace more expensive and toxic catalysts like palladium. nih.govthieme-connect.de While significant progress has been made, many catalytic systems still face limitations, such as substrate scope, functional group tolerance, and the need for additives to suppress side reactions. thieme-connect.depressbooks.pub Overcoming these hurdles to create robust, general, and sustainable methods for bromoalkane functionalization remains a key goal for synthetic chemists.
Data on this compound and Related Compounds
The following table summarizes key computed properties for this compound and structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C13H19Br | 255.20 | 1-bromo-1-phenylheptane |
| 1-Bromo-4-(1-bromoheptyl)benzene | C13H18Br2 | 334.09 | 1-bromo-4-(1-bromoheptyl)benzene nih.gov |
| 1-Benzyl-4-(1-bromoheptyl)benzene | C20H25Br | 345.32 | 1-benzyl-4-(1-bromoheptyl)benzene nih.gov |
| 1-(1-bromoheptyl)-4-ethoxybenzene | C15H23BrO | 299.25 | 1-(1-bromoheptyl)-4-ethoxybenzene molport.com |
| 1-(1-bromoheptyl)-2-chloro-4-methoxybenzene | C14H20BrClO | 319.67 | 1-(1-bromoheptyl)-2-chloro-4-methoxybenzene molport.com |
| (8-Bromooctyl)benzene | C14H21Br | 269.22 | (8-bromooctyl)benzene cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3360-42-7 |
|---|---|
Molecular Formula |
C13H19Br |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-bromoheptylbenzene |
InChI |
InChI=1S/C13H19Br/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
InChI Key |
IXHUMNSUBIAWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 1 Bromoheptyl Benzene
Direct Bromination Approaches to Alkylbenzene Derivatives
Direct bromination at the benzylic position of alkylbenzenes is a common and effective method for synthesizing compounds like (1-bromoheptyl)benzene. This reactivity is attributed to the relative weakness of benzylic C-H bonds, a consequence of the resonance stabilization of the resulting benzylic radical or carbocation intermediate. lumenlearning.comlibretexts.org
Radical-Mediated Benzylic Bromination Protocols
Free-radical bromination is a highly selective method for introducing a bromine atom at the benzylic position of an alkylbenzene. masterorganicchemistry.com This process is typically initiated by light or heat and often employs N-bromosuccinimide (NBS) as the brominating agent. libretexts.orgyoutube.com
The reaction proceeds via a radical chain mechanism. masterorganicchemistry.comyoutube.com Initially, a small amount of bromine radicals are generated. youtube.com These radicals then abstract a hydrogen atom from the benzylic carbon of heptylbenzene, forming a resonance-stabilized benzylic radical. youtube.comchemistrysteps.com This stability is key to the high regioselectivity of the reaction, as other C-H bonds in the alkyl chain are significantly stronger. masterorganicchemistry.comvaia.com The benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations when using NBS, to yield this compound and another bromine radical, which continues the chain reaction. lumenlearning.comyoutube.com The use of NBS is advantageous as it maintains a low concentration of Br2, which helps to prevent side reactions such as electrophilic addition to the aromatic ring. libretexts.orgchemistrysteps.com For instance, the reaction of propylbenzene (B89791) with NBS in the presence of a radical initiator like benzoyl peroxide yields (1-bromopropyl)benzene (B1269762) in high yield, demonstrating the efficacy of this method for alkylbenzenes. libretexts.org
Table 1: Radical-Mediated Benzylic Bromination
| Reactant | Reagent | Initiator | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Propylbenzene | NBS | Benzoyl Peroxide | CCl4 | (1-Bromopropyl)benzene | 97 libretexts.org |
| Toluene | NBS | Peroxides | Non-polar solvent | Benzyl (B1604629) bromide | Not specified youtube.com |
NBS: N-Bromosuccinimide
Ionic Mechanisms in Benzylic Bromination
While radical pathways are more common for benzylic bromination, ionic mechanisms can also occur, particularly under conditions that favor the formation of a benzylic carbocation. The stability of the benzylic carbocation, much like the benzylic radical, is enhanced by resonance delocalization of the positive charge into the aromatic ring. chemistrysteps.com However, direct bromination of alkylbenzenes with molecular bromine often leads to electrophilic aromatic substitution as a competing reaction. To favor benzylic substitution via an ionic pathway, specific conditions and reagents that promote the formation of the benzylic carbocation while minimizing aromatic bromination are required.
Nucleophilic Substitution Pathways for this compound Formation
An alternative synthetic route to this compound involves nucleophilic substitution reactions on suitable precursors, such as alcohols or olefins.
Transformation of Alcohol Precursors via SN1 and SN2 Pathways
1-Phenylheptan-1-ol can serve as a precursor to this compound through nucleophilic substitution. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the alcohol. byjus.com Benzylic alcohols are particularly reactive in these transformations. libretexts.org
In an SN1 reaction, the hydroxyl group is first protonated by a strong acid (e.g., HBr) to form a good leaving group, water. libretexts.org Subsequent loss of water generates a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a bromide ion to form the final product. libretexts.org The stability of the benzylic carbocation makes benzylic alcohols highly reactive towards SN1 reactions. byjus.com
Alternatively, under conditions that favor an SN2 reaction (e.g., using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) followed by a bromide source), the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion in a single concerted step. youtube.com The choice between SN1 and SN2 pathways can be influenced by the solvent, the nature of the brominating agent, and the temperature. byjus.com For example, secondary benzylic alcohols can react via either mechanism. youtube.com
Table 2: Synthesis of Alkyl Bromides from Alcohols
| Alcohol Precursor | Reagent | Mechanism | Product |
|---|---|---|---|
| (S)-(-)-1-Phenylethanol | PPh3 / DBTCE | Appel Halogenation | (+)-[(R)-1-Bromoethyl]benzene chemicalbook.com |
| tert-Butyl alcohol | HCl (aq) | SN1 | tert-Butyl chloride libretexts.org |
DBTCE: 1,2-dibromo-1,1,2,2-tetrachloroethane, PPh3: Triphenylphosphine (B44618), TsCl: Tosyl chloride, NaOAc: Sodium acetate
Synthesis from Olefinic Precursors via Hydrobromination
This compound can also be synthesized from an olefinic precursor, such as 1-phenylhept-1-ene, through a hydrobromination reaction. The addition of hydrogen bromide (HBr) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon, which in this case is the benzylic carbon. pressbooks.pub
The mechanism involves the protonation of the alkene by HBr, which leads to the formation of the more stable benzylic carbocation. pressbooks.pub This intermediate is then attacked by the bromide ion to yield this compound. pressbooks.pub This method is particularly useful when the corresponding olefin is readily available. A patent describes the preparation of 1-bromoalkylbenzene derivatives by reacting a phenylalkene derivative with hydrogen bromide in a non-polar solvent. google.comgoogle.com
Organometallic Cross-Coupling Strategies Employing Pre-functionalized Synthons
Modern synthetic chemistry offers powerful organometallic cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct synthesis of this compound itself, these methods are highly relevant for creating precursors or analogous structures. For instance, a Grignard reagent, such as heptylmagnesium bromide, could potentially react with a phenyl-containing electrophile that has a leaving group at the benzylic position.
More commonly, benzylic bromides like this compound are used as electrophilic partners in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of secondary benzylic bromides with Grignard reagents have been developed. acs.org Similarly, Suzuki-Miyaura cross-coupling reactions of benzylic bromides under microwave conditions have been reported, allowing for the coupling of these substrates with various boronic acids. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a valuable tool for forming C-C bonds using benzylic halides. researchgate.net Furthermore, nickel-catalyzed enantioselective cross-coupling reactions of racemic secondary benzyl bromides with trialkynylindium reagents have been demonstrated. nih.gov These advanced methods highlight the versatility of benzylic bromides as building blocks in complex organic synthesis.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Heptylbenzene |
| N-bromosuccinimide (NBS) |
| Benzoyl peroxide |
| (1-Bromopropyl)benzene |
| Propylbenzene |
| Toluene |
| Benzyl bromide |
| (1-Bromoethyl)benzene |
| Ethylbenzene |
| 1-Phenylheptan-1-ol |
| Phosphorus tribromide (PBr3) |
| Thionyl chloride (SOCl2) |
| (S)-(-)-1-Phenylethanol |
| Triphenylphosphine |
| 1,2-dibromo-1,1,2,2-tetrachloroethane |
| (+)-[(R)-1-Bromoethyl]benzene |
| tert-Butyl alcohol |
| tert-Butyl chloride |
| 1-Phenyl-2-propanol |
| Tosyl chloride |
| Sodium acetate |
| 1-Phenylhept-1-ene |
| Hydrogen bromide (HBr) |
| Heptylmagnesium bromide |
| Palladium |
| Grignard reagents |
| Boronic acids |
| Iron |
| Nickel |
Stereoselective Synthetic Routes Towards Chiral Analogs of this compound
The synthesis of specific stereoisomers of this compound is of significant interest due to the distinct biological and chemical properties that enantiomers can exhibit. Stereoselective synthesis aims to produce a single, desired enantiomer, thereby avoiding the complex separation of racemic mixtures and ensuring the final product possesses the intended stereochemistry.
A primary strategy involves the use of chiral catalysts in asymmetric reactions. Phase-transfer catalysis, employing a recoverable chiral quaternary ammonium (B1175870) salt, has proven effective for the enantioselective transformation of racemic α-bromo ketones into various chiral products. organic-chemistry.orgnih.gov This method facilitates ion-pair mediated reactions with high enantioselectivity, often performed in a biphasic system like fluorobenzene-water. organic-chemistry.orgnih.gov The catalyst, typically used at a loading of around 10 mol%, creates a chiral environment that directs the reaction pathway towards one enantiomer over the other. nih.gov The principles of this approach can be extended to the synthesis of chiral precursors for this compound.
Another powerful technique is kinetic resolution, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. An example of this can be seen in the optimization of bromination reactions where various chiral catalysts are screened to achieve the highest possible enantiomeric excess (ee) for the desired product. researchgate.net The selectivity factor (S) is a key metric in these resolutions, indicating the catalyst's ability to differentiate between the enantiomers. researchgate.net
| Catalyst | Solvent | Temp (°C) | Enantiomeric Excess (ee) (%) | Selectivity (S) |
| Catalyst A | CCl4 | 25 | 25.0 | 2.5 |
| Catalyst B | CH2Cl2 | 0 | 30.0 | 3.1 |
| Catalyst C | Toluene | -20 | 45.0 | 5.2 |
| Catalyst D | Fluorobenzene | -40 | 60.0 | 8.0 |
| This table presents hypothetical data based on the principles of catalyst and solvent screening for kinetic resolution discussed in the literature. researchgate.net |
Furthermore, chiral analogs can be synthesized from readily available chiral precursors. For instance, chiral secondary alcohols can be converted to their corresponding bromides with a high degree of stereochemical retention or inversion, depending on the chosen reagents. The Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide or 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE), is a common method for this transformation. chemicalbook.com A general procedure involves dissolving PPh₃ in a solvent such as dichloromethane, adding the brominating agent, followed by the dropwise addition of the chiral alcohol to yield the chiral alkyl bromide. chemicalbook.com
Patented processes also describe the preparation of chiral substituted phenylalkanes through catalytic asymmetric 1,4-addition reactions, which can establish the chiral center that would be present in an analog of this compound. google.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. For the synthesis of this compound, several factors, including the choice of reagents, catalysts, solvents, and reaction time, are critical.
One key area for optimization is the bromination step itself. The selection of the brominating agent can significantly impact yield and selectivity. Common reagents include N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net Screening these reagents under various conditions is essential to identify the most efficient system.
| Brominating Reagent | Catalyst | Solvent | Yield (%) |
| N-Bromosuccinimide (NBS) | Catalyst A | CCl4 | 75 |
| N-Bromoacetamide (NBA) | Catalyst A | CCl4 | 68 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Catalyst A | CCl4 | 82 |
| N-Bromosuccinimide (NBS) | Catalyst B | CH2Cl2 | 85 |
| This table contains representative data illustrating the impact of different brominating agents on reaction yield, based on findings from optimization studies. researchgate.net |
For scalable synthesis, cross-coupling reactions represent a powerful and versatile strategy. A general and effective method involves the direct reductive cross-coupling of an aryl halide with an alkyl halide. acs.org Specifically, the reaction of an aryl bromide with 2-bromoheptane (B1584549) can be achieved using a dual-ligand nickel catalyst system. acs.org This approach avoids the pre-formation of organometallic reagents and demonstrates high functional group compatibility. acs.org
A typical optimized protocol for such a cross-coupling reaction is detailed below.
| Component | Role | Example |
| Aryl Halide | Starting Material | Bromobenzene |
| Alkyl Halide | Starting Material | 2-Bromoheptane |
| Catalyst Precursor | Catalyst | NiCl₂·glyme |
| Ligand | Catalyst Component | 4,4′-Di-tert-butyl-2,2′-bipyridine |
| Reductant | Reducing Agent | Zinc (Zn) powder |
| Solvent | Reaction Medium | Dimethylacetamide (DMA) |
| This table outlines the key components for a nickel-catalyzed reductive cross-coupling reaction, a method suitable for scalable synthesis. acs.org |
The scalability of a reaction protocol is a crucial validation step. In many synthetic procedures, scaling up the reaction from a millimole scale to a larger scale can be achieved with comparable yields, provided that parameters like temperature and mixing are carefully controlled. acs.org For example, a reaction scaled from 0.4 mmol to 1.6 mmol has been shown to maintain a high yield, demonstrating the robustness of the procedure for larger-scale preparations. acs.org Purification of the final product on a large scale often involves techniques like vacuum distillation or column chromatography to achieve the desired purity. chemicalbook.comorgsyn.org
Mechanistic Investigations of Reactions Involving 1 Bromoheptyl Benzene
Elucidation of Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. (1-Bromoheptyl)benzene is a valuable precursor for such transformations, participating in a range of reactions including cross-coupling, nucleophilic substitution, and organometallic preparations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. As a secondary benzylic bromide, this compound is a suitable electrophilic partner in these transformations.
The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. The catalytic cycle for the reaction of this compound with an arylboronic acid would proceed through oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. The stereochemistry of this reaction at the benzylic center can be influenced by the specific reaction conditions and ligands used, with inversion of configuration often observed for benzylic halides. organic-chemistry.org
The Heck reaction couples organohalides with alkenes. youtube.com The mechanism involves oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the catalyst and forms the substituted alkene product. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key mechanistic considerations.
The Sonogashira coupling provides a route to couple terminal alkynes with organohalides. youtube.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to this compound. Reductive elimination then furnishes the final alkynylated product.
Table 1: Illustrative Cross-Coupling Reactions of this compound This table presents hypothetical data based on typical conditions for secondary benzylic bromides.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Phenyl-1-heptylbenzene |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1,3-Diphenyl-1-octene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Phenyl-1-octyn-3-ylbenzene |
Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles
This compound, as a secondary benzylic halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. organic-chemistry.org The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. youtube.com
The SN1 mechanism proceeds through a two-step process involving the formation of a secondary benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic or nearly racemic mixture of products. youtube.com Weak nucleophiles and polar protic solvents favor the SN1 pathway.
The competition between SN1 and SN2 pathways is a key mechanistic aspect. For this compound, the secondary nature of the substrate and the resonance stabilization of the potential carbocation make both pathways plausible.
Table 2: Nucleophilic Substitution of this compound with Various Nucleophiles This table illustrates the expected major mechanistic pathway and product for different nucleophiles.
| Nucleophile | Solvent | Expected Major Mechanism | Product |
| Sodium Cyanide (NaCN) | DMSO | SN2 | 2-Phenyloctanenitrile |
| Sodium Azide (NaN₃) | Acetone | SN2 | 1-Azido-1-phenylheptane |
| Water (H₂O) | Formic Acid | SN1 | 1-Phenylheptan-1-ol |
| Methanol (CH₃OH) | Methanol | SN1 | 1-Methoxy-1-phenylheptane |
Grignard and Organolithium Reagent Formation and Subsequent Reactivity
This compound can be converted into highly reactive organometallic reagents, which serve as powerful nucleophiles in carbon-carbon bond formation.
Grignard reagents are formed by the reaction of the alkyl halide with magnesium metal in an ether solvent. The resulting (1-phenylheptyl)magnesium bromide is a potent nucleophile and a strong base. It readily reacts with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds.
Organolithium reagents can be prepared by the reaction of this compound with lithium metal. The resulting (1-phenylheptyl)lithium is even more reactive than the corresponding Grignard reagent and is a very strong base. It undergoes similar reactions with a wide range of electrophiles.
Mechanisms of Carbon-Heteroatom Bond Forming Reactions
This compound is also a key starting material for the introduction of heteroatoms such as nitrogen, oxygen, and sulfur into organic molecules.
Formation of Amines, Ethers, and Thioethers
The synthesis of amines, ethers, and thioethers from this compound typically proceeds via nucleophilic substitution reactions.
Amine synthesis can be achieved by reacting this compound with ammonia (B1221849) or primary or secondary amines. libretexts.org These reactions generally follow an SN2 mechanism, especially with stronger amine nucleophiles. The use of a large excess of the amine can help to minimize the formation of over-alkylation products.
Ether synthesis is commonly accomplished through the Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of an alkoxide with this compound. As this is an SN2 reaction, it is most efficient with primary and secondary alkoxides. organicchemistrytutor.com Strong bases are used to generate the alkoxide from the corresponding alcohol.
Thioether synthesis can be carried out by reacting this compound with a thiolate nucleophile, which is readily generated by deprotonating a thiol with a base. Thiolates are excellent nucleophiles, and this reaction typically proceeds efficiently via an SN2 mechanism.
Table 3: Synthesis of Amines, Ethers, and Thioethers from this compound This table provides illustrative examples of carbon-heteroatom bond forming reactions.
| Reagent | Base | Solvent | Product |
| Ammonia (excess) | - | Ethanol | 1-Phenylheptylamine |
| Sodium Ethoxide | - | Ethanol | 1-Ethoxy-1-phenylheptane |
| Sodium thiophenoxide | - | DMF | Phenyl (1-phenylheptyl) sulfide |
Rearrangement Reactions Involving Bromine Migration or Elimination
Under certain conditions, this compound can undergo rearrangement or elimination reactions.
Rearrangement reactions involving secondary benzylic carbocations, which can be formed under SN1 conditions, are possible. Hydride or alkyl shifts can occur if a more stable carbocation can be formed. libretexts.org For the 1-phenylheptyl cation, a 1,2-hydride shift from the adjacent carbon would lead to a less stable secondary carbocation, making such a rearrangement less likely unless other structural features are present. Phenyl shifts are also a possibility in carbocation rearrangements. youtube.com
Elimination reactions (E1 and E2) can compete with nucleophilic substitution, particularly with strong, sterically hindered bases or at higher temperatures. The E2 mechanism is a concerted process, while the E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. The regioselectivity of elimination from this compound would be expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene, (E/Z)-1-phenyl-1-heptene.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions. In the case of this compound, a secondary alkyl halide, theoretical studies are crucial for understanding the competition between different possible reaction pathways, such as the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) mechanisms. These computational approaches allow for the detailed characterization of reaction coordinates, the energetics of intermediates and transition states, and the influence of the surrounding environment on reactivity.
Density Functional Theory (DFT) Calculations of Energetics and Intermediates
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and predict their reactivity. researchgate.net For reactions involving this compound, DFT calculations are instrumental in mapping out the potential energy surfaces for competing SN1 and SN2 pathways, thereby providing quantitative insights into the reaction's feasibility and selectivity.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process goes through a single, high-energy transition state. In contrast, the SN1 mechanism is a stepwise process. It involves the initial, slow departure of the leaving group to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.orgmasterorganicchemistry.com Because this compound is a secondary halide, both pathways are plausible, and their relative energy barriers often depend heavily on reaction conditions. viu.cachemistry.coach
In a typical DFT study, the geometries of the reactants (e.g., this compound and a nucleophile), the transition states (for both SN1 and SN2 pathways), the carbocation intermediate (for the SN1 pathway), and the final products are optimized. Functionals such as B3LYP are commonly paired with basis sets like 6-31+G* to achieve a balance between computational cost and accuracy for such organic reactions. manchester.ac.uk Frequency calculations are then performed to confirm the nature of each stationary point; reactants and products should have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for the Reaction of this compound with a Nucleophile (e.g., Cl⁻) in the Gas Phase
| Species | Pathway | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Reactants: this compound + Cl⁻ | Both | 0.0 |
| Sₙ2 Transition State | Sₙ2 | +22.5 |
| Sₙ1 Transition State 1 (Carbocation formation) | Sₙ1 | +26.0 |
| Carbocation Intermediate + Br⁻ + Cl⁻ | Sₙ1 | +15.0 |
| Sₙ1 Transition State 2 (Nucleophile attack) | Sₙ1 | +17.0 |
| Products: (1-Chloroheptyl)benzene + Br⁻ | Both | -5.0 |
Note: These values are illustrative and represent a plausible scenario for a secondary alkyl halide where the Sₙ2 pathway is slightly favored in the absence of solvent effects.
Based on the illustrative data in Table 1, the rate-determining step for the SN2 pathway is the formation of its transition state with an energy barrier of 22.5 kcal/mol. For the SN1 pathway, the rate-determining step is the formation of the carbocation intermediate, which requires surmounting a higher barrier of 26.0 kcal/mol. Therefore, under these hypothetical gas-phase conditions, the SN2 mechanism would be the predicted dominant pathway.
Advanced Applications of 1 Bromoheptyl Benzene in Organic Transformations
Building Block for Natural Product Synthesis
The synthesis of complex natural products often relies on the strategic assembly of smaller, functionalized fragments. The lipophilic phenylheptyl moiety of (1-Bromoheptyl)benzene makes it an interesting building block for natural products that feature long alkyl chains attached to aromatic cores.
Role in Stereoselective Synthesis of Bioactive Molecules
While specific examples involving this compound are not prevalent in the literature, the principles of stereoselective synthesis allow for the prediction of its utility. If prepared in an enantiomerically pure form, such as through asymmetric synthesis or chiral resolution, (1R)-1-bromo-1-phenylheptane or (1S)-1-bromo-1-phenylheptane could serve as a valuable chiral building block. The introduction of this chiral fragment into a target molecule can be crucial for its biological activity. For instance, the stereocenter at the benzylic position can influence the binding affinity of a molecule to its biological target.
The synthesis of such chiral bromoalkylbenzenes can be achieved through various established methods, including the bromination of the corresponding chiral alcohol, which in turn can be prepared by asymmetric reduction of the corresponding ketone. The subsequent nucleophilic substitution or organometallic coupling reactions would proceed with a defined stereochemical outcome, allowing for the controlled construction of complex chiral molecules.
Fragment Coupling Strategies in Complex Molecule Construction
This compound is an ideal substrate for a variety of fragment coupling reactions, which are cornerstone strategies in the convergent synthesis of complex molecules. The carbon-bromine bond can be readily converted into a carbon-metal bond, for example, through reaction with magnesium to form a Grignard reagent, or with an organolithium reagent. This organometallic intermediate can then participate in nucleophilic addition to carbonyls or in transition-metal-catalyzed cross-coupling reactions.
Alternatively, the bromine atom can act as an electrophilic handle in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Negishi, and Stille couplings are powerful methods for forming carbon-carbon bonds. bath.ac.ukresearchgate.net In these reactions, an organometallic nucleophile is coupled with an organic halide in the presence of a palladium catalyst. For example, the Negishi coupling of an organozinc reagent derived from this compound with an aryl or vinyl halide would install the phenylheptyl group onto a complex molecular scaffold. bath.ac.uk
Table 1: Potential Cross-Coupling Reactions Involving this compound
| Coupling Reaction | Nucleophile | Electrophile | Catalyst | Resulting Bond |
|---|---|---|---|---|
| Suzuki | Organoboron reagent | This compound | Pd(0) complex | C-C |
| Negishi | Organozinc reagent | This compound | Pd(0) or Ni(0) complex | C-C |
| Stille | Organotin reagent | This compound | Pd(0) complex | C-C |
| Heck | Alkene | This compound | Pd(0) complex | C-C |
Precursor for Polymer Science and Material Chemistry
The reactivity of the carbon-bromine bond in this compound also lends itself to applications in polymer synthesis, particularly in the realm of controlled polymerization techniques.
Initiator in Controlled Radical Polymerization
This compound is a potential initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. libretexts.orgazom.com ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org The initiation step in ATRP involves the homolytic cleavage of the carbon-bromine bond by a transition metal complex in a lower oxidation state, typically a copper(I) complex, to generate a radical species that initiates polymerization. libretexts.org
The general mechanism for ATRP initiation with an alkyl halide is as follows:
R-X + Mtn / Ligand ⇌ R• + X-Mtn+1 / Ligand
The resulting radical (R•) then adds to a monomer, initiating the polymerization process. The presence of the deactivator (X-Mtn+1 / Ligand) allows for reversible termination, which is key to the controlled nature of the polymerization. The long heptyl chain of the initiator would be incorporated at one end of the resulting polymer chains, potentially influencing the physical properties of the final material, such as its solubility and thermal behavior.
Table 2: Potential Monomers for ATRP Initiated by this compound
| Monomer | Resulting Polymer | Potential Applications |
|---|---|---|
| Styrene | Polystyrene | Packaging, insulation |
| Methyl methacrylate | Poly(methyl methacrylate) | Transparent plastics, coatings |
| Acrylonitrile | Polyacrylonitrile | Carbon fiber precursor, textiles |
Monomer in Step-Growth Polymerization
Step-growth polymerization requires monomers with at least two reactive functional groups to allow for the formation of long polymer chains. wikipedia.orgrroij.comlibretexts.org this compound is a monofunctional compound, as it possesses only one reactive site (the carbon-bromine bond) that can readily participate in typical step-growth polymerization reactions. Therefore, it cannot act as a monomer to build a polymer chain.
However, monofunctional compounds can play a crucial role in step-growth polymerization as chain stoppers or end-capping agents . By introducing a controlled amount of this compound into a step-growth polymerization reaction, the growth of polymer chains can be terminated once they react with it. This provides a method for controlling the average molecular weight of the resulting polymer. The phenylheptyl group would then be present at the end of the polymer chains, which can be used to tune the surface properties or solubility of the polymer.
Table 3: Role of this compound in Step-Growth Polymerization
| Role | Mechanism | Outcome |
|---|---|---|
| Chain Stopper | Reacts with a growing polymer chain, terminating further growth. | Control of average polymer molecular weight. |
Synthesis of Pharmaceutical Intermediates and Agrochemicals
The introduction of a phenylheptyl group into a molecule can significantly increase its lipophilicity, which can be a desirable feature for both pharmaceutical and agrochemical compounds, as it can influence their absorption, distribution, metabolism, and excretion (ADME) properties. This compound serves as a key reagent for introducing this lipophilic moiety.
The synthesis of various pharmaceutical intermediates can be envisaged using this compound. For instance, it can be used in the alkylation of amines, phenols, or thiols to introduce the phenylheptyl group. Friedel-Crafts alkylation of electron-rich aromatic or heteroaromatic systems with this compound, although potentially prone to rearrangement, could also be a viable strategy under carefully controlled conditions.
In the field of agrochemicals, many active ingredients are complex organic molecules that require multi-step synthesis. The phenylheptyl group could be incorporated to enhance the efficacy of herbicides, insecticides, or fungicides by improving their penetration through waxy plant cuticles or insect exoskeletons. The synthetic strategies would be similar to those employed in pharmaceutical synthesis, relying on the reactivity of the carbon-bromine bond for the construction of the target agrochemical.
Table 4: Potential Synthetic Applications in Pharmaceutical and Agrochemical Development
| Reaction Type | Substrate | Product Type | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution | Amine, Alcohol, Thiol | Phenylheptyl ether, amine, or sulfide | Pharmaceutical or Agrochemical Intermediate |
| Grignard Reaction | Aldehyde, Ketone | Secondary or Tertiary Alcohol | Pharmaceutical or Agrochemical Intermediate |
Catalysis and Ligand Design Leveraging this compound Derivatives
A thorough search of scientific literature and chemical databases indicates that there is limited to no specific information on the use of this compound or its direct derivatives in the design of catalysts and ligands for organic transformations. Typically, aryl halides with different substitution patterns or shorter alkyl chains are more commonly employed as precursors or components in catalytic systems. The long heptyl chain in this compound may introduce significant steric hindrance or conformational flexibility that could be either detrimental or, in unexplored avenues, potentially beneficial for certain catalytic processes. However, dedicated studies to investigate these possibilities have not been prominently reported.
The design of specialized ligands often involves the strategic placement of functional groups that can coordinate with metal centers. While the phenyl and bromo groups of this compound offer potential sites for modification, the current body of research does not highlight its use as a foundational scaffold for ligand synthesis. The properties that the heptyl chain would impart to a resulting ligand, such as solubility in nonpolar solvents or specific steric bulk, remain a subject for future investigation.
Exploration of Novel Reaction Spaces and Methodologies
The potential for this compound to participate in, for example, long-range intramolecular reactions, or to act as a phase-transfer agent in specific catalytic systems due to its amphiphilic character, represents an underexplored area of its chemistry. The development of novel synthetic methodologies often relies on the unique reactivity of specific substrates, and as of now, this compound has not emerged as a key player in such innovations.
Analytical Methodologies for Reaction Monitoring and Product Characterization in 1 Bromoheptyl Benzene Chemistry
Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatography is indispensable for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis of reactants, intermediates, and products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like (1-bromoheptyl)benzene and its precursors (e.g., heptylbenzene) or volatile side-products. By vaporizing the sample and passing it through a capillary column with a carrier gas, separation is achieved based on the differential partitioning of analytes between the stationary phase and the mobile gas phase.
In the context of this compound synthesis, such as the benzylic bromination of heptylbenzene, GC can effectively monitor the consumption of the starting material and the formation of the desired product. youtube.comyoutube.com It can also separate and identify potential byproducts, such as di-brominated species or isomers. The choice of a non-polar or medium-polarity capillary column (e.g., polydimethylsiloxane-based) is generally suitable for separating alkylbenzenes and their halogenated derivatives. nih.gov A flame ionization detector (FID) provides excellent sensitivity for these hydrocarbon-based compounds, while a mass spectrometer (GC-MS) can be used for definitive identification of the separated components. nih.gov
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
This table presents typical starting parameters for method development and may require optimization.
For reactions involving non-volatile starting materials, reagents, or products, high-performance liquid chromatography is the analytical method of choice. For instance, if this compound is used in subsequent reactions to form larger, less volatile molecules, HPLC would be essential for monitoring the reaction progress. tubitak.gov.tr
Reversed-phase HPLC, utilizing a C18 or C8 stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures), is commonly employed for the separation of alkylbenzenes and related functionalized compounds. tubitak.gov.trscribd.com Detection is typically achieved using a UV detector, as the benzene (B151609) ring in this compound and its derivatives absorbs UV light (typically around 254 nm). scribd.com HPLC is particularly useful for quantifying the purity of the final product and detecting any non-volatile impurities that would not be amenable to GC analysis. shodex.com
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic techniques provide detailed information about the molecular structure of the reaction products, confirming the identity of this compound and any other compounds formed.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the aromatic protons on the benzene ring typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The proton on the carbon bearing the bromine atom (the benzylic proton) is highly deshielded and would be expected to appear as a triplet or doublet of doublets around 5.1-5.3 ppm. The protons of the heptyl chain would appear in the upfield region (approximately 0.8-2.1 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. rdd.edu.iqwisc.edu
¹³C NMR spectroscopy provides complementary information, with the aromatic carbons appearing between 125-145 ppm and the aliphatic carbons of the heptyl chain resonating at higher field strengths. illinois.edursc.org The chemical shift of the benzylic carbon attached to the bromine is particularly diagnostic.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (CH-Br) | 5.1 - 5.3 | Triplet / dd |
| Methylene (CH₂ adjacent to CH-Br) | 2.0 - 2.2 | Multiplet |
| Other Methylene (CH₂)n | 1.2 - 1.5 | Multiplet |
| Terminal Methyl (CH₃) | ~0.9 | Triplet |
Predicted values are based on analogous structures and may vary depending on the solvent and spectrometer frequency. wisc.edu
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. nist.gov The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). blogspot.com
The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A primary fragmentation would be the loss of the bromine atom to form a stable secondary benzylic carbocation. blogspot.com Another common fragmentation pathway for alkylbenzenes is benzylic cleavage, which in this case could lead to the formation of a tropylium (B1234903) ion at m/z 91. blogspot.comdocbrown.info Cleavage along the heptyl chain would also produce a series of characteristic alkyl fragments.
Table 3: Expected Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 268/270 | [C₁₃H₁₉Br]⁺ (Molecular Ion, M⁺) |
| 189 | [C₁₃H₁₉]⁺ (Loss of Br) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The presence of both 268 and 270 in a ~1:1 ratio is a strong indicator of a monobrominated compound. blogspot.com
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
Modern process analytical technology often employs in situ spectroscopic methods to monitor reactions in real-time, providing valuable kinetic and mechanistic data without the need for sampling. For reactions involving this compound, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be particularly insightful.
For example, in a Grignard reaction where this compound is the starting material, in situ FTIR can monitor the consumption of the C-Br bond and the formation of the organomagnesium intermediate. mt.com This allows for precise determination of reaction initiation and completion, which is crucial for controlling these often exothermic and sensitive reactions. mt.com Similarly, in Friedel-Crafts alkylations or other substitution reactions, the disappearance of reactant peaks and the appearance of product peaks can be tracked in real time, enabling better control over reaction conditions and potentially improving yield and safety. researchgate.netmt.com
Crystallographic Analysis of Derivatives for Absolute Configuration Assignment
The unambiguous determination of the absolute configuration of a chiral center is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For chiral molecules like this compound, where the stereocenter is at the benzylic position holding the bromine atom, single-crystal X-ray diffraction (XRD) stands as the most definitive method for assigning the (R) or (S) configuration. springernature.comnih.gov This technique relies on the anomalous scattering of X-rays by atoms, an effect that is particularly pronounced for heavier elements like bromine. mit.edu
The core principle behind this method is the breakdown of Friedel's Law for non-centrosymmetric crystal structures, which is a prerequisite for the crystallization of enantiomerically pure compounds. ed.ac.uk When an X-ray beam interacts with the electron cloud of an atom, a phase shift occurs. For most light atoms (C, H, N, O), this scattering is largely independent of the X-ray wavelength. However, for heavier atoms, especially when the X-ray energy is near an absorption edge of the atom, an anomalous dispersion effect occurs. mit.edu This results in a measurable difference in the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), which would otherwise be identical. springernature.com The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the molecule within it. ed.ac.uk
Due to the presence of the bromine atom, this compound is an excellent candidate for absolute configuration determination via anomalous dispersion. The significant anomalous scattering from the bromine atom provides a strong signal that can be used to confidently assign the stereochemistry. mit.edu However, a primary challenge is often the difficulty in obtaining single crystals of the target molecule itself, especially if it is a liquid or an oil at room temperature. In such cases, a common strategy is to synthesize a solid derivative that readily crystallizes.
For this compound, derivatization can be achieved through reactions that introduce functionalities capable of forming strong intermolecular interactions, such as hydrogen bonding or π-π stacking, which promote crystal lattice formation. For instance, the chiral this compound can be reacted with a heavy atom-containing carboxylic acid, such as 4-iodobenzoic acid, to form a diastereomeric ester. The resulting derivative would have a higher molecular weight and increased rigidity, often leading to better quality crystals.
Once a suitable single crystal of a derivative is obtained, it is subjected to X-ray diffraction analysis. The collected diffraction data are then processed to refine the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. mit.edu
Below is a representative table of crystallographic data that would be obtained for a hypothetical derivative of this compound, specifically (R)-(1-bromoheptyl)phenyl 4-iodobenzoate (B1621894).
| Parameter | Value |
| Empirical Formula | C20H22BrIO2 |
| Formula Weight | 517.19 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.543(2) |
| b (Å) | 12.176(3) |
| c (Å) | 19.881(5) |
| Volume (ų) | 2067.8(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.659 |
| Absorption Coeff. (mm⁻¹) | 3.852 |
| F(000) | 1016 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 15890 |
| Independent Reflections | 4578 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.065 |
| Flack Parameter | 0.01(2) |
The data presented in the table for the hypothetical derivative (R)-(1-bromoheptyl)phenyl 4-iodobenzoate illustrates the successful determination of its absolute configuration. The orthorhombic space group P212121 is a non-centrosymmetric space group, which is a necessary condition for distinguishing between enantiomers. ed.ac.uk The low R-factor (R1 = 0.028) indicates a good agreement between the experimental diffraction data and the calculated model. Most importantly, the Flack parameter value of 0.01(2) is very close to zero, providing strong evidence that the assigned (R) configuration at the stereocenter of the this compound moiety is correct.
Future Directions and Emerging Research Avenues in 1 Bromoheptyl Benzene Chemistry
The exploration of (1-Bromoheptyl)benzene and related organobromine compounds is entering a new phase, driven by the need for more sustainable, efficient, and selective chemical methodologies. As a versatile synthetic intermediate, the future of this compound chemistry is intrinsically linked to cutting-edge research areas that promise to revolutionize how molecules are constructed and transformed. These emerging avenues focus on minimizing environmental impact, enhancing process efficiency, and accessing novel reactivity through innovative activation strategies. From green chemistry principles to the power of biocatalysis and computational design, the next generation of research will unlock the full potential of this and similar halogenated substrates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-Bromoheptyl)benzene, and how can their efficiency be evaluated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of heptylbenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical conditions can yield the desired product. Efficiency is evaluated by comparing reaction yields, purity (via GC-MS or HPLC), and reaction time. Optimization studies should include temperature control (e.g., 60–80°C for radical bromination) and solvent selection (e.g., CCl₄ or DCM) to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bromoheptyl chain's position and benzene ring substitution. For instance, the bromine atom’s deshielding effect shifts adjacent protons to ~3.4–3.6 ppm in ¹H NMR. Mass spectrometry (MS) provides molecular weight verification (e.g., M+ peak at m/z 228.1), while IR spectroscopy identifies C-Br stretching vibrations (~550–600 cm⁻¹). Cross-referencing with PubChem data ensures accuracy .
Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?
- Methodological Answer : Reproducibility requires strict control of reaction parameters:
- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Catalyst purity : Ensure reagents like AlCl₃ (for Friedel-Crafts) are freshly distilled.
- Temperature gradients : Monitor using calibrated thermocouples.
Document detailed protocols and validate intermediates via TLC or GC-MS at each stage .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile brominated compounds. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in amber glass bottles at 4°C under inert gas (e.g., argon) to prevent degradation. Emergency protocols include immediate washing with ethanol for spills and consulting safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst aging). Address this by:
- Triangulating data : Compare results across multiple batches and labs.
- Statistical analysis : Use ANOVA to identify significant variables (e.g., solvent polarity, reaction time).
- Replication studies : Reproduce conditions from conflicting reports to isolate causes.
Contradictions in yield data (e.g., 60% vs. 75%) may reflect differences in workup procedures (e.g., extraction efficiency) .
Q. What strategies are recommended for optimizing reaction conditions to improve the selectivity of substitution reactions in this compound derivatives?
- Methodological Answer : To enhance selectivity:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing elimination byproducts.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Temperature modulation : Lower temperatures (0–25°C) suppress side reactions.
Kinetic studies (e.g., monitoring via in-situ IR) and computational modeling (DFT) can predict transition states and guide optimization .
Q. How can mixed-method approaches enhance understanding of this compound's reactivity?
- Methodological Answer : Combine:
- Quantitative data : Kinetic profiling (e.g., rate constants via UV-Vis spectroscopy).
- Qualitative insights : Computational docking studies to explore steric effects in substitution reactions.
For example, integrating HPLC yield data with molecular dynamics simulations can explain why certain nucleophiles (e.g., iodide) exhibit higher reactivity than others .
Q. What analytical techniques are suitable for detecting and quantifying byproducts in this compound synthesis, and how should conflicting data be reconciled?
- Methodological Answer : Use GC-MS or LC-MS to identify byproducts (e.g., dehydrohalogenation products). For quantification, calibrate with authentic standards. If techniques yield conflicting results (e.g., GC-MS vs. NMR integration), cross-validate using spiked samples or secondary methods (e.g., elemental analysis). Discrepancies may arise from ionization suppression in MS or solvent interference in NMR .
Notes on Evidence Utilization
- Synthesis & Reactions : , and 15 provide reaction mechanisms and optimization strategies.
- Analytical Methods : and detail chromatography and spectroscopy protocols.
- Data Contradictions : and emphasize iterative analysis and mixed-method frameworks.
- Safety & Ethics : , and 16 highlight storage, handling, and compliance with non-medical research guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
